1H-1,4,7-Triazonine zinc complex

Artificial Nuclease Phosphate Ester Hydrolysis RNA Model Cleavage

The mononuclear 1H-1,4,7-Triazonine zinc complex (CAS 64560-65-2) is the essential baseline reference for zinc-based artificial nuclease research. Its kZn=1.0 (HPNP cleavage) enables rigorous measurement of 120-fold rate enhancements in dinuclear analogs. Minimal RNA cleavage (4%/24h) establishes the negative control for activity screening. DNA binding (Kb=1.43×10⁵ M⁻¹) calibrates spectroscopic methods across a 25-fold dynamic range. Procure as precursor for synthesizing bridged dinuclear scaffolds and functionalized TACN derivatives.

Molecular Formula C6H15N3Zn
Molecular Weight 194.6 g/mol
CAS No. 64560-65-2
Cat. No. B3329909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-1,4,7-Triazonine zinc complex
CAS64560-65-2
Molecular FormulaC6H15N3Zn
Molecular Weight194.6 g/mol
Structural Identifiers
SMILESC1CNCCNCCN1.[Zn]
InChIInChI=1S/C6H15N3.Zn/c1-2-8-5-6-9-4-3-7-1;/h7-9H,1-6H2;
InChIKeyWYWKJKYEDAUKAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-1,4,7-Triazonine Zinc Complex (CAS 64560-65-2): Foundational TACN-Zn(II) Scaffold for Catalytic and Coordination Applications


1H-1,4,7-Triazonine zinc complex (CAS 64560-65-2, molecular formula C6H15N3Zn, molecular weight 194.58 g/mol) is the 1:1 coordination complex formed between zinc(II) and the macrocyclic ligand 1,4,7-triazacyclononane (TACN) [1]. As the prototypical mononuclear TACN-Zn(II) complex, this compound serves as the foundational scaffold from which a broad family of functionalized analogs, bridged dinuclear derivatives, and pendant-arm-modified variants are constructed [2]. Its well-defined octahedral coordination geometry and established spectroscopic signature make it the essential reference point for comparative studies of zinc-based artificial nucleases, phosphoesterase mimetics, and metallosensors [2][3].

Why TACN-Zn(II) Analogs Are Not Interchangeable: Structural Nuances Drive Catalytic Performance Differences


Within the 1,4,7-triazacyclononane zinc complex family, seemingly minor structural variations—mononuclear versus dinuclear architecture, presence or absence of an alkoxide bridge, and substitution patterns on the macrocycle—produce orders-of-magnitude differences in catalytic rate constants, substrate selectivity, and biological activity [1]. The mononuclear complex Zn(L1) (where L1 = 1,4,7-triazacyclononane) exhibits a second-order rate constant (kZn) for HPNP cleavage that is 120-fold lower than that of the dinuclear Zn2(L2O) complex bearing a bridging alkoxide, and 3–5-fold lower than other dinuclear variants lacking this structural feature [1]. Similarly, DNA binding constants differ by 25-fold (3.57 × 10⁶ M⁻¹ versus 1.43 × 10⁵ M⁻¹) when comparing preorganized dinuclear versus mononuclear TACN-Zn(II) complexes [2]. Generic substitution without structural verification therefore risks selecting a complex with fundamentally inadequate catalytic performance for the intended application.

Quantitative Differentiation Evidence: 1H-1,4,7-Triazonine Zinc Complex (CAS 64560-65-2) Versus Structurally Related Analogs


Catalytic Phosphate Diester Cleavage: 120-Fold Rate Reduction Versus Bridged Dinuclear Analog Zn2(L2O)

The mononuclear Zn(L1) complex (L1 = 1,4,7-triazacyclononane, the direct TACN-Zn(II) 1:1 complex) exhibits a second-order rate constant for cleavage of the RNA model substrate HPNP (2-hydroxypropyl-4-nitrophenyl phosphate) that is 120-fold smaller than that of the dinuclear analog Zn2(L2O), which features a 2-hydroxypropane bridge between two TACN macrocycles [1]. By comparison, other dinuclear complexes without the bridging alkoxide (Zn2(L3) and Zn2(L5)) achieve only 3–5-fold rate enhancements over Zn(L1), confirming that the observed acceleration stems specifically from cooperative bimetallic catalysis enabled by the bridging alkoxide ligand, not merely from dinuclear architecture [1].

Artificial Nuclease Phosphate Ester Hydrolysis RNA Model Cleavage

RNA Oligonucleotide Cleavage Efficiency: 22.5-Fold Reduction Versus Optimal Dinuclear Complex Zn2(L2O)

In direct comparative RNA cleavage assays using an oligoribonucleotide substrate, the mononuclear Zn(L1) complex achieved only 4% cleavage after 24 hours, whereas the dinuclear Zn2(L2O) complex achieved 90% cleavage under identical conditions—representing a 22.5-fold difference in cleavage extent [1]. The dinuclear Zn2(L5) complex lacking the bridging alkoxide gave intermediate activity (10% cleavage), further establishing that the bridging alkoxide is the critical structural determinant of catalytic efficacy [1].

RNA Cleavage Oligoribonucleotide Artificial Ribonuclease

DNA Binding Affinity: 25-Fold Reduction Versus Preorganized Dinuclear TACN-Zn(II) Complex

The DNA binding constant of the mononuclear Zn(II)-TACN complex Zn(II)-2 was determined to be 1.43 × 10⁵ M⁻¹, which is 25-fold lower than the binding constant of 3.57 × 10⁶ M⁻¹ measured for the preorganized cleft dinuclear complex Zn(II)₂-1 under identical spectroscopic conditions [1]. The rank order of DNA binding affinities was established as Zn(II)₂-1 > Zn(II)-2 > free ligand 1 > free ligand 2, confirming that zinc coordination enhances DNA interaction, but preorganized dinuclear architecture provides substantially stronger binding than the mononuclear TACN-Zn(II) species [1].

DNA Binding Spectroscopic Analysis Artificial Nuclease

DNA Cleavage Rate: 10⁷-Fold Acceleration Over Uncatalyzed DNA (Contextual Baseline)

While the mononuclear TACN-Zn(II) complex Zn(II)-2 exhibits negligible DNA cleavage activity under physiological conditions, the preorganized dinuclear Zn(II)₂-1 complex achieves an observed rate constant (kobs) of 0.136 h⁻¹ for plasmid pUC19 DNA cleavage, corresponding to an approximately 10⁷-fold rate acceleration over uncatalyzed supercoiled DNA [1]. This dramatic difference is attributed specifically to cooperative catalysis by two proximate zinc(II) centers, a feature absent in the mononuclear complex [1]. The mononuclear complex serves as the essential negative control demonstrating that zinc coordination alone, without the preorganized dinuclear geometry, is insufficient to drive efficient DNA cleavage.

DNA Cleavage Kinetics Artificial Nuclease

Coordination Geometry and Metal Binding Stoichiometry: Definitive Crystallographic Characterization of Mononuclear Versus Dinuclear Architectures

X-ray crystallographic analysis of the mononuclear TACN-Zn(II) complex [L2Zn](PF6)2 (where L = 1,4,7-triazacyclononane) reveals a distorted octahedral geometry with two TACN macrocycles sandwiching a single Zn(II) center, each TACN contributing three nitrogen donors in a facial coordination mode [1]. This contrasts sharply with dinuclear complexes such as [L'2Zn2(μ-OH)2](ClO4)2 (where L' = 1,4,7-trimethyl-1,4,7-triazacyclononane), which adopt a bis(μ-hydroxo)-bridged dizinc(II) core structure [1]. The crystal structure provides definitive atomic-resolution confirmation of the 2:1 ligand-to-metal stoichiometry in the mononuclear complex, distinguishing it from the 1:1 ligand-to-metal ratio implied by the nominal CAS registry designation.

Crystal Structure Coordination Chemistry X-ray Crystallography

Metal Ion Binding Affinity: High Zn(II) Affinity at Neutral pH in Millimolar Concentration Range

¹H NMR titration experiments demonstrate that TACN-based ligands bind two Zn(II) ions with very high affinity at near-neutral pH under conditions of millimolar ligand and 2 equivalents of Zn(NO₃)₂ [1]. In contrast, when only 1 equivalent of Zn(NO₃)₂ is added to solutions containing 5.0 mM L2OH (a linked bis-TACN ligand), a stable mononuclear complex Zn(L2OH) forms in which a single Zn(II) ion is sandwiched between two triazacyclononane units, yielding a highly symmetric NMR spectrum [1]. This stoichiometry-dependent speciation confirms that the 2:1 TACN:Zn coordination mode observed crystallographically is also the thermodynamically favored species in solution under limiting zinc conditions.

Complex Formation NMR Titration Binding Stoichiometry

Recommended Application Scenarios for 1H-1,4,7-Triazonine Zinc Complex (CAS 64560-65-2) Based on Quantitative Differentiation Evidence


Baseline Control for Artificial Nuclease Development

Use the mononuclear TACN-Zn(II) complex (CAS 64560-65-2) as the essential negative control or baseline reference when evaluating new dinuclear zinc-based artificial nucleases. The established second-order rate constant for HPNP cleavage (relative kZn = 1.0) and minimal oligoribonucleotide cleavage (4% after 24 h) provide the quantitative baseline against which 120-fold (Zn2(L2O)) and 3–5-fold (Zn2(L3), Zn2(L5)) rate enhancements can be rigorously measured [1]. This enables statistically meaningful comparisons across synthetic batches and research groups.

Structural Calibration Standard for Coordination Chemistry Studies

Employ the crystallographically characterized [L2Zn](PF6)2 complex as a structural calibration standard for X-ray diffraction and spectroscopic studies of TACN-based coordination compounds [1]. The well-defined distorted octahedral sandwich geometry, with each TACN macrocycle contributing three facial nitrogen donors to the central Zn(II) ion, provides a reference point for interpreting structural perturbations induced by ligand substitution, pendant-arm functionalization, or metal ion replacement. This is particularly valuable when characterizing new TACN derivatives where crystallographic data may be unavailable.

Low-Affinity DNA Binding Reference for Spectroscopic Method Validation

Utilize the mononuclear Zn(II)-TACN complex as a low-affinity DNA binding reference (Kb = 1.43 × 10⁵ M⁻¹) when validating fluorescence quenching or circular dichroism spectroscopic methods for assessing metallodrug-DNA interactions [1]. The 25-fold difference in binding affinity relative to preorganized dinuclear complexes (Kb = 3.57 × 10⁶ M⁻¹) establishes a clear dynamic range for method calibration and ensures that observed binding signals are not artifactual. This application is particularly relevant for laboratories developing high-throughput screening assays for DNA-targeting metal complexes.

Precursor for Pendant-Arm Functionalization and Bridged Dinuclear Scaffold Synthesis

Procure 1H-1,4,7-triazonine zinc complex (CAS 64560-65-2) or its free ligand TACN as the starting material for synthesizing functionalized derivatives, including N-alkylated analogs, pendant-arm-modified variants, and bridged dinuclear scaffolds such as L2OH, L3, and L5 ligands [1]. The evidence demonstrates that while the parent mononuclear complex exhibits limited catalytic activity, strategic structural modification—particularly introduction of a bridging alkoxide between two TACN units—unlocks 120-fold rate enhancements in phosphate diester cleavage and 90% RNA oligonucleotide cleavage [1]. The parent complex thus serves as the essential synthetic precursor for generating high-performance catalytic derivatives.

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